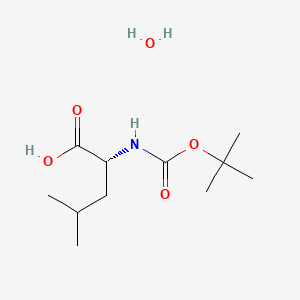![molecular formula C24H29N3O7S2 B2980000 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 393839-03-7](/img/structure/B2980000.png)
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide” is a chemical entity of biological interest . It has a molecular formula of C24H29N3O7S2, an average mass of 535.633 Da, and a mono-isotopic mass of 535.144714 Da .
Molecular Structure Analysis
The compound contains a total of 66 bonds, including 34 non-H bonds, 15 multiple bonds, 14 rotatable bonds, 3 double bonds, and 12 aromatic bonds . It also contains 2 six-membered rings .Physical And Chemical Properties Analysis
The compound has a molecular formula of C24H29N3O7S2, an average mass of 535.633 Da, and a mono-isotopic mass of 535.144714 Da . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.科学的研究の応用
Synthesis and Material Science
Aromatic polyamides containing s-triazine rings have been synthesized, highlighting the interest in incorporating complex molecules into polymers for enhanced properties. These polyamides, characterized by their viscosity, solubility, and thermal stability, demonstrate the utility of incorporating specific chemical moieties for material science applications, potentially opening avenues for research into novel materials with unique physical and chemical properties (Sagar et al., 1997).
Photodynamic Therapy for Cancer
Research on novel zinc phthalocyanines substituted with specific benzenesulfonamide derivative groups, which have shown high singlet oxygen quantum yield, indicates potential applications in photodynamic therapy for cancer treatment. These compounds' properties, including good fluorescence and appropriate photodegradation quantum yield, suggest they could be effective Type II photosensitizers, providing a targeted approach to cancer therapy by exploiting the unique chemical structure of specific molecules for therapeutic purposes (Pişkin et al., 2020).
Antimicrobial and Antifungal Activity
Thiazole derivatives, including those with structural similarities to the specified compound, have been synthesized and evaluated for their antimicrobial activities. The presence of electron-donating groups like methoxy has been associated with increased antimicrobial activity, suggesting the potential for these compounds in developing new antimicrobial agents. The research highlights the importance of chemical structure in determining the biological activity of compounds, with implications for the development of new drugs and treatments (Chawla, 2016).
Carbonic Anhydrase Inhibition
Novel compounds with inhibitory effects on carbonic anhydrase isoenzymes, including those related to the chemical structure , have been studied for their potential in treating diseases like glaucoma, epilepsy, and cancer. These studies illustrate the role of specific chemical modifications in enhancing the inhibitory activity of compounds against targeted enzymes, providing insights into the design of more effective inhibitors (Kucukoglu et al., 2016).
特性
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O7S2/c1-31-13-11-27(12-14-32-2)36(29,30)19-8-5-17(6-9-19)23(28)26-24-25-21(16-35-24)20-10-7-18(33-3)15-22(20)34-4/h5-10,15-16H,11-14H2,1-4H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVBOAGGMKYEOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-phenyl-2-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2979917.png)
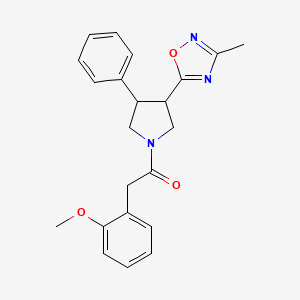

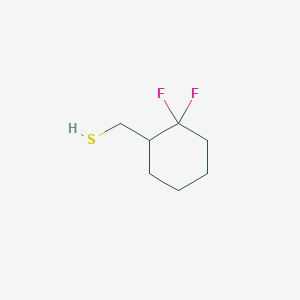
![5-methyl-1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2979927.png)
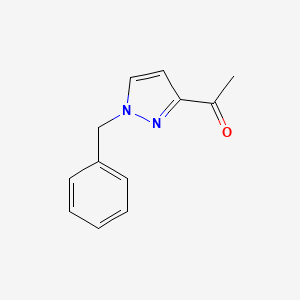
![(2E,NE)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2979931.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B2979932.png)
![Benzyl (2-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)amino)-2-oxoethyl)carbamate](/img/structure/B2979933.png)
![(2S)-3-methyl-2-[[1-[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]piperidine-4-carbonyl]amino]butanoic acid](/img/structure/B2979934.png)
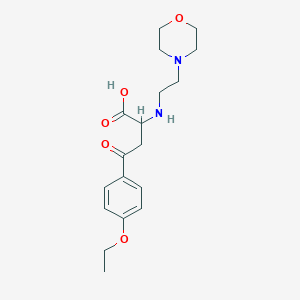
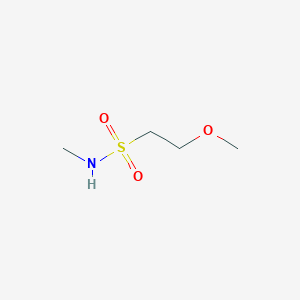
![1-(4-Chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea](/img/structure/B2979939.png)
